Potency in Caco-2 Cells vs. Avasimibe
In whole cell assays using the human intestinal Caco-2 cell line, RP-64477 inhibits ACAT activity with an IC50 of 113 nM [1]. In contrast, the ACAT inhibitor avasimibe (CI-1011) exhibits an IC50 of 3.3 µM (3,300 nM) against ACAT . This represents a 29-fold higher potency for RP-64477 in the same cellular context. This differential is critical for experimental design, as the higher potency of RP-64477 allows for lower working concentrations, potentially reducing off-target or solvent-related artifacts in cell-based assays.
| Evidence Dimension | In vitro ACAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 113 nM |
| Comparator Or Baseline | Avasimibe: 3.3 µM (3,300 nM) |
| Quantified Difference | 29-fold higher potency for RP-64477 |
| Conditions | Human intestinal Caco-2 whole cell ACAT activity assay |
Why This Matters
Higher potency permits lower compound usage, reducing potential cytotoxicity and solvent artifacts in intestinal ACAT inhibition studies.
- [1] Bello AA, Bright CP, Burton BJ, Bush RC, Casey JH, Dron DI, Facchini V, Joannou K, Parrott DP, Riddell D, Roberts SA, Williams RJ. RP 64477: a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase with low systemic bioavailability. Biochem Pharmacol. 1996 Feb 23;51(4):413-21. View Source
